An In-Depth Technical Guide to the Environmental Fate and Degradation of Fluazifop-p-butyl in Soil
An In-Depth Technical Guide to the Environmental Fate and Degradation of Fluazifop-p-butyl in Soil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluazifop-p-butyl is a selective post-emergence herbicide used to control grass weeds in various broad-leaved crops. Its environmental fate in soil is a critical aspect of its overall risk assessment. This technical guide provides a comprehensive overview of the degradation pathways, persistence, and mobility of Fluazifop-p-butyl in the soil environment. The degradation of Fluazifop-p-butyl is primarily a biological process, driven by microbial activity, which rapidly transforms the parent ester into its main metabolite, fluazifop-p-acid. This guide details the key factors influencing the rate of degradation, including soil type, moisture, and temperature. Furthermore, it presents quantitative data on degradation rates and soil sorption coefficients, outlines detailed experimental protocols for studying its environmental fate, and provides visual diagrams of the degradation pathway and experimental workflows.
Physicochemical Properties and Environmental Fate Overview
Fluazifop-p-butyl's behavior in soil is governed by its physicochemical properties and is characterized by rapid degradation and strong soil sorption. However, its primary degradation products exhibit different mobility and persistence profiles.
Key Environmental Fate Characteristics:
-
Primary Degradation Mechanisms: The primary routes of dissipation for Fluazifop-p-butyl in soil are microbial metabolism and hydrolysis.[1][2] Photodegradation is not considered a significant degradation pathway.[2]
-
Rapid Primary Degradation: Fluazifop-p-butyl is rapidly hydrolyzed in soil to its herbicidally active metabolite, fluazifop-p-acid (also referred to as fluazifop acid or FP).[1][3][4][5] This conversion is largely mediated by soil microorganisms.[1][3][4]
-
Metabolite Formation: Following the initial hydrolysis to fluazifop-p-acid, further, slower biodegradation occurs, leading to the formation of metabolites such as 2-hydroxy-5-trifluoromethyl-pyridin (TFMP).[1][3][4]
-
Mobility: Fluazifop-p-butyl itself has low mobility due to its strong adsorption to soil particles.[2] In contrast, its degradation products, fluazifop-p-acid and TFMP, are more mobile and have a higher potential for leaching.[1][4]
-
Persistence: The half-life (DT50) of Fluazifop-p-butyl in soil is generally short, often ranging from less than a week to two weeks.[2][5] However, its primary metabolite, fluazifop-p-acid, is more persistent in the soil environment.[3]
Quantitative Data on Degradation and Sorption
The persistence and mobility of Fluazifop-p-butyl and its metabolites are quantified by their dissipation time (DT50) and soil organic carbon-water partitioning coefficient (Koc), respectively. These values can vary significantly depending on soil properties and environmental conditions.
| Compound | Soil Type | Temperature (°C) | DT50 (days) | Reference |
| Fluazifop-p-butyl | Moist Soil | Not Specified | < 7 | [5] |
| Fluazifop-p-butyl | Not Specified | Not Specified | 15 (average field) | [2] |
| Fluazifop-p-butyl | Loamy Soil | 20 | Not specified, but rapid | [3] |
| Fluazifop-p-butyl | Air-dried Soil | Not Specified | > 21 (40% remaining) | [3] |
| Fluazifop-p-butyl | Moist Soil | Not Specified | < 7 (less than 5% remaining) | [3] |
| Fluazifop-p-acid | Not Specified | Not Specified | > 100 | [3] |
| TFMP | Loamy Soil | 15 | > 68 | [3] |
| Compound | Soil Type | Koc (mL/g) | Mobility Classification | Reference |
| Fluazifop-p-butyl | Not Specified | 5700 | Low | [6] |
| Fluazifop-p-acid | Not Specified | Moderate to low affinity for soil | Moderate to High | [5] |
| Fluazifop-p-acid | Clayey Soil | 2142.3 | Low to Moderate | |
| Fluazifop-p-acid | Sandy Clay Loam | 1914.3 | Moderate | |
| TFMP | Loamy Soils | Low sorption | High | [1][4] |
Degradation Pathway of Fluazifop-p-butyl in Soil
The degradation of Fluazifop-p-butyl in soil is a multi-step process initiated by the rapid hydrolysis of the butyl ester, followed by the slower degradation of the resulting carboxylic acid.
Experimental Protocols for Soil Degradation Studies
The following sections outline typical methodologies for investigating the environmental fate of Fluazifop-p-butyl in soil, with reference to established guidelines such as OECD 307.
Soil Incubation Study (Aerobic)
This protocol is designed to determine the rate and pathway of aerobic degradation of Fluazifop-p-butyl in soil.
1. Soil Collection and Preparation:
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Collect surface soil (0-20 cm depth) from representative agricultural fields with no recent history of Fluazifop-p-butyl application.
-
Air-dry the soil to a workable moisture content and sieve it through a 2 mm mesh to remove stones and large organic debris.
-
Characterize the soil for properties such as texture (sand, silt, clay content), organic carbon content, pH, and cation exchange capacity (CEC).
2. Experimental Setup:
-
Weigh a standardized amount of the prepared soil (e.g., 100 g dry weight equivalent) into individual incubation vessels (e.g., biometer flasks).
-
Fortify the soil samples with a solution of Fluazifop-p-butyl (often 14C-labeled for metabolic studies) at a concentration relevant to typical field application rates.
-
Adjust the soil moisture to a specific level, typically 40-60% of the maximum water holding capacity.
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C).[3]
-
Include control samples (un-treated soil) and sterile controls (e.g., autoclaved or gamma-irradiated soil) to differentiate between microbial and abiotic degradation.
3. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), destructively sample replicate incubation vessels.
-
Extract the soil samples using an appropriate solvent system. A common procedure involves a two-step extraction, first with a non-polar solvent like dichloromethane to extract Fluazifop-p-butyl, followed by a more polar, basic solvent mixture (e.g., methanol/aqueous sodium hydroxide) to extract fluazifop-p-acid.[7]
-
Analyze the extracts for the parent compound and its metabolites using a validated analytical method, typically LC-MS/MS.
Analytical Method: LC-MS/MS for Fluazifop-p-butyl and its Metabolites
This section provides a representative analytical method for the simultaneous determination of Fluazifop-p-butyl, fluazifop-p-acid, and TFMP in soil samples.
1. Extraction:
-
Weigh 20 g of the soil sample into a 50 mL centrifuge tube.
-
Add 30 mL of an extraction solvent mixture of acetonitrile and 10 mM ammonium acetate buffer at pH 5.5 (50:50, v/v).[8]
-
Shake the mixture vigorously for 20 minutes at room temperature.[8]
-
Centrifuge the sample to separate the soil particles from the supernatant.
-
Repeat the extraction with an additional 20 mL of the solvent mixture and combine the supernatants.[8]
-
Adjust the final volume of the combined extract to 50 mL with the ammonium acetate buffer.[8]
2. Clean-up (Optional):
-
For soil matrices with significant interference, a solid-phase extraction (SPE) clean-up step may be necessary.
-
Pass an aliquot of the soil extract through a C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances and then elute the analytes with an appropriate solvent.
3. LC-MS/MS Analysis:
-
Filter an aliquot of the final extract through a 0.2 µm syringe filter.
-
Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for Fluazifop-p-butyl and negative mode for fluazifop-p-acid and TFMP.[8]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte for quantification and confirmation.[8]
-
Fluazifop-p-butyl: e.g., m/z 384.15 → 328.00 (quantification) and 384.14 → 282.00 (confirmation).[8]
-
Fluazifop-p-acid: e.g., m/z 326.06 → 254.00 (quantification) and 326.07 → 226.00 (confirmation).[8]
-
TFMP (as Compound X): e.g., m/z 164.05 → 146.00 (quantification) and 164.06 → 75.00 (confirmation).[8]
-
-
Factors Influencing the Environmental Fate of Fluazifop-p-butyl
Several environmental factors significantly impact the degradation rate and mobility of Fluazifop-p-butyl and its metabolites in the soil.
-
Soil Moisture: Higher soil moisture content generally accelerates the degradation of Fluazifop-p-butyl, which is consistent with the crucial role of microbial activity.[3] Degradation is significantly slower in air-dried soils.[3]
-
Temperature: Increased temperatures can enhance the rate of both hydrolytic and microbial degradation of Fluazifop-p-butyl.[2]
-
Soil Composition:
-
Organic Matter and Clay Content: Fluazifop-p-butyl binds strongly to soils with higher organic matter and clay content, which reduces its mobility but may also affect its availability for microbial degradation.
-
pH: The hydrolysis of Fluazifop-p-butyl to fluazifop-p-acid is faster at higher pH values.[3]
-
-
Microbial Biomass: As microbial degradation is a primary dissipation pathway, soils with a higher and more active microbial population will exhibit faster degradation of Fluazifop-p-butyl. Studies in sterile soil show a much slower dissipation rate compared to non-sterile soil.[3]
Conclusion
The environmental fate of Fluazifop-p-butyl in soil is characterized by its rapid transformation into more mobile and persistent degradation products. The parent compound itself poses a low risk of leaching due to its strong sorption to soil particles and rapid degradation. However, the primary metabolite, fluazifop-p-acid, and the subsequent metabolite, TFMP, are more mobile and persistent, indicating a potential for off-site transport. Understanding the interplay of soil properties and environmental conditions is crucial for accurately predicting the environmental behavior of Fluazifop-p-butyl and for developing sustainable weed management strategies. The experimental protocols and data presented in this guide provide a framework for researchers and professionals to further investigate and model the environmental fate of this herbicide.
References
- 1. Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invasive.org [invasive.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]
- 6. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. epa.gov [epa.gov]
